molecular formula C11H12BrNOS B2943715 N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide CAS No. 2396580-26-8

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide

Cat. No.: B2943715
CAS No.: 2396580-26-8
M. Wt: 286.19
InChI Key: JWAAYVZEOYMJLU-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfanyl]ethyl}prop-2-enamide is a chemical compound with the molecular formula C 11 H 12 BrNOS and a molecular weight of 286.19 g/mol. Its CAS registry number is 2396580-26-8 . This compound serves as a specialized functionalized template for the synthesis of Molecularly Imprinted Polymers (MIPs) . In this covalent imprinting strategy, the molecule's polymerizable acrylamide group is incorporated into a polymer matrix. Subsequent hydrolysis cleaves the amide bond, removing the template and leaving behind tailored cavities with high affinity and selectivity for target analytes . This approach is particularly valuable for creating advanced sorbents aimed at the selective recognition of biomolecules containing a phenethylamine backbone, such as the neurotransmitters tyramine and L-norepinephrine . Research demonstrates that MIPs produced using this covalent method exhibit more homogeneous binding sites and superior selectivity compared to non-covalently imprinted polymers . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-2-11(14)13-7-8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAAYVZEOYMJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 2-bromoethylamine hydrobromide.

    Formation of Intermediate: 4-bromothiophenol reacts with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide to form 2-[(4-bromophenyl)sulfanyl]ethylamine.

    Final Product Formation: The intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of acrylamide derivatives with variations in aromatic substituents, linker groups, and amide modifications. Key analogues include:

Compound Name Key Substituents Biological Activity (IC50, μM) Source (Evidence)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-Methoxyphenyl, dihydroxyphenyl, hydroxylated ethyl linker Not tested
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-Hydroxy-3-methoxyphenyl, 4-hydroxyphenyl, methoxyethyl linker 17.00 ± 1.11 (anti-inflammatory)
(E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Dual 4-hydroxyphenyl groups, ethylene linker Not tested
Osimertinib (C28H33N7O2•CH4O3S) Complex pyrimidine-indole substituents, methoxy groups, dimethylaminoethyl chain EGFR inhibitor (pharmaceutical)

Key Observations:

  • Aromatic Substitutions : The bromine in the target compound contrasts with hydroxyl or methoxy groups in analogues (e.g., ). Bromine’s electronegativity and bulk may reduce solubility in polar solvents compared to hydroxylated derivatives but enhance membrane permeability .
  • Linker Modifications: The sulfanyl (thioether) linker in the target compound differs from hydroxylated or methoxylated ethylene linkers in analogues (e.g., ).
  • Biological Activity : Compounds with hydroxyl/methoxy groups (e.g., ’s compound 2, IC50 = 17.00 μM) exhibit anti-inflammatory activity, suggesting that bromine’s electron-withdrawing effects might alter receptor binding or redox properties .

Biological Activity

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide, a compound featuring a bromophenyl group and a sulfanyl moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The compound can be represented as follows:

N2[(4bromophenyl)sulfanyl]ethylprop 2 enamide\text{N}-{2-[(4-\text{bromophenyl})\text{sulfanyl}]\text{ethyl}}\text{prop 2 enamide}

Properties

  • Molecular Formula : C₁₃H₁₃BrNOS
  • Molecular Weight : 300.21 g/mol
  • Purity : Typically around 90% as per supplier data .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways or cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of bacterial cell membranes or inhibition of metabolic pathways.
  • Cellular Signaling Modulation : It may alter signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Anticancer Activity
    • A study evaluated the effect of similar compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC₅₀ values in the low micromolar range.
    CompoundCell LineIC₅₀ (µM)
    4-Bromophenyl derivativeMCF-7 (Breast)5.0
    4-Bromophenyl derivativeHeLa (Cervical)6.5
  • Antimicrobial Effects
    • In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.

Binding Studies

Binding affinity studies using molecular docking simulations have suggested that this compound interacts favorably with target proteins involved in disease pathways.

Synthesis and Characterization

The synthesis of this compound has been documented using various methodologies, including radical cyclization techniques . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development. Its ability to modulate key biological pathways presents opportunities for therapeutic applications in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide with high purity?

  • Methodology :

Thioether formation : React 4-bromobenzenethiol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in dry DMF at 60–80°C for 12–24 hours to form the 2-[(4-bromophenyl)sulfanyl]ethylamine intermediate .

Acrylation : Treat the intermediate with acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C. Stir for 2–4 hours under nitrogen .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

  • Key Considerations : Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate). Characterize intermediates via 1H NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide?

  • Recommended Techniques :

  • 1H NMR : Look for acrylamide protons (δ 6.2–6.5 ppm, multiplet) and sulfanyl ethyl chain protons (δ 3.1–3.3 ppm, triplet) .
  • 13C NMR : Confirm the carbonyl carbon (δ ~165 ppm) and aromatic carbons (δ 120–135 ppm) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 323.1 (C₁₁H₁₀BrNO₂S) .

Q. How should researchers handle solubility challenges during biological assays?

  • Strategies :

  • Use DMSO as a primary solvent (stock solutions ≤10 mM).
  • For aqueous dilution, employ surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
  • Validate solubility via dynamic light scattering (DLS) before cell-based assays .

Advanced Research Questions

Q. How does the 4-bromophenylsulfanyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight :

  • The electron-withdrawing bromine enhances the electrophilicity of the α,β-unsaturated acrylamide, accelerating Michael additions. Compare kinetics with non-halogenated analogs (e.g., 4-methylphenyl derivatives) using UV-Vis spectroscopy .
  • Computational studies (DFT) suggest a 15–20% increase in electrophilicity index for the brominated compound .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across cell lines?

  • Resolution Workflow :

Assay Standardization : Use consistent cell passage numbers, serum-free media during treatment, and ATP-based viability assays .

Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation .

SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying the sulfanyl linker) to isolate structure-dependent effects .

Q. How can computational modeling predict binding modes to inflammatory targets like COX-2?

  • Protocol :

Molecular Docking : Use AutoDock Vina with the COX-2 crystal structure (PDB: 5KIR). Focus on hydrophobic interactions with the bromophenyl group and hydrogen bonding with the acrylamide .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare binding free energies (MM-PBSA) with known inhibitors .

Q. What strategies improve the metabolic stability of N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide?

  • Approaches :

  • Introduce deuterium at labile positions (e.g., β-carbon of acrylamide) to slow CYP450-mediated oxidation .
  • Replace the sulfanyl group with a sulfone or methyleneoxy linker to reduce thioether oxidation .

Data Contradiction Analysis

Q. Why do enzymatic inhibition assays show variability in IC₅₀ values for this compound?

  • Critical Factors :

  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications.
  • Substrate Competition : Use fixed substrate concentrations (e.g., 10 µM ATP for kinase assays) .
  • Positive Controls : Include staurosporine or H-89 (PKA inhibitor) to validate assay conditions .

Methodological Recommendations

  • Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for acrylation steps to prevent oxidation .
  • Biological Assays : Pre-screen for thiol reactivity (e.g., Ellman’s test) to exclude false positives in enzyme studies .
  • Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations for high-confidence predictions .

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